Phoratoxon sulfoxide
Overview
Description
Phoratoxon sulfoxide is a metabolite of phorate, an organophosphorus insecticide, which is formed through the oxidative metabolic pathway in various insect species. The transformation of phorate to phoratoxon sulfoxide is a key step in the degradation process of this pesticide in biological systems . Phoratoxon sulfoxide, along with other metabolites such as phorate sulfone and phoratoxon sulfone, has been detected in agricultural crops like forage corn and grass after the application of phorate . The presence and persistence of these metabolites are of significant interest due to their potential environmental impact and implications for food safety.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of phoratoxon sulfoxide, they do provide insights into its formation as a metabolic byproduct. Phorate is oxidized to phorate sulfoxide, which can further be oxidized to phorate sulfone or reduced back to phorate under certain conditions . The enzymatic activity responsible for the oxidation of phorate to phorate sulfoxide has been observed in plant root extracts, indicating that this transformation can occur in the rhizosphere .
Molecular Structure Analysis
The molecular structure of phoratoxon sulfoxide is characterized by the presence of a sulfoxide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to a carbon atom. This sulfoxide group is a key feature that distinguishes phoratoxon sulfoxide from its parent compound, phorate, which contains a thioether group instead . The molecular structure of phoratoxon sulfoxide influences its physical and chemical properties, as well as its reactivity and environmental fate.
Chemical Reactions Analysis
Phoratoxon sulfoxide can undergo various chemical reactions, including further oxidation to sulfone derivatives and reduction back to phorate. The reactivity of phoratoxon sulfoxide is influenced by the presence of the sulfoxide group, which can be a site for nucleophilic attack. For example, microbial reduction of phorate sulfoxide to phorate has been demonstrated in soil-lake mud-water microcosms, highlighting the role of microorganisms in the transformation of this compound . Additionally, the reactivity of phorate and its metabolites with reduced sulfur species under anoxic conditions has been studied, revealing insights into the degradation pathways of these compounds in the environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of phoratoxon sulfoxide, such as solubility, stability, and reactivity, are influenced by its molecular structure. The sulfoxide group increases the polarity of the molecule compared to phorate, which may affect its solubility in water and organic solvents. The persistence and degradation of phorate and its oxidative analogues, including phoratoxon sulfoxide, have been studied in soil, indicating that these compounds can be tightly absorbed by soil constituents and may persist for extended periods . The confirmation of phorate, terbufos, and their sulfoxides and sulfones in water by capillary gas chromatography/chemical ionization mass spectrometry demonstrates the capability to detect and differentiate these compounds at low concentrations in environmental samples .
Scientific Research Applications
1. Quantification in Animal Products
Rahman et al. (2016) developed an analytical method to detect phoratoxon sulfoxide and other related metabolites in porcine and chicken muscles and table eggs. This method is significant for monitoring the presence of these compounds in protein-rich animal products (Rahman et al., 2016).
2. Pesticide Removal in Food
Chen et al. (2014) studied the effectiveness of chlorine dioxide in removing phorate and diazinon residues on fresh lettuce, resulting in the formation of phorate sulfoxide and phoratoxon sulfoxide. This research validates the use of chlorine dioxide treatment as a method for pesticide removal on fresh produce (Chen et al., 2014).
3. Bioremediation by Microorganisms
Jariyal et al. (2015) identified Brevibacterium frigoritolerans as a novel organism for the bioremediation of phorate, an insecticide from which phoratoxon sulfoxide can derive. This organism showed potential for degrading phorate and its metabolites in agricultural soils, highlighting its significance in environmental remediation (Jariyal et al., 2015).
4. Dissipation in Agricultural Ecosystems
Ramasubramanian and Paramasivam (2016) investigated the dissipation behavior of phorate and its metabolites, including phorate sulfoxide, in the soil of a tropical sugarcane ecosystem. Their findings are critical for understanding the environmental impact and persistence of these compounds in agricultural settings (Ramasubramanian & Paramasivam, 2016).
5. Toxicity Studies in Aquatic Organisms
Lavado et al. (2011) explored the toxicity of phorate in coho salmon under different salinity conditions, noting the formation of phorate sulfoxide as a metabolite. This research is significant for understanding the environmental and health risks of pesticide use in aquatic ecosystems (Lavado et al., 2011).
Future Directions
properties
IUPAC Name |
1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRHKXGEYNVPDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042284 | |
Record name | Phorate oxon sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phoratoxon sulfoxide | |
CAS RN |
2588-05-8 | |
Record name | Phorate oxon sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2588-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phoratoxon sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phorate oxon sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHORATOXON SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4VV582486 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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